molecular formula C22H20N2O8 B10999044 N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine

N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine

Cat. No.: B10999044
M. Wt: 440.4 g/mol
InChI Key: CYPSYYHNXKRVHU-UHFFFAOYSA-N
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Description

N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine is a complex organic compound with a molecular formula of C16H16N2O7 This compound is characterized by the presence of a chromen-2-one moiety, which is a derivative of coumarin, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine typically involves a multistep process

    Formation of Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and aluminum chloride as a catalyst.

    Coupling with Glycylglycine: The final step involves coupling the intermediate product with glycylglycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one moiety, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research due to its potential bioactivity. Studies have indicated that derivatives of chromen-2-one exhibit antimicrobial, anti-inflammatory, and anticancer properties. As such, this compound is being investigated for its potential therapeutic applications.

Medicine

In medicine, the compound is being explored for its potential as a drug candidate. Its structural features suggest that it may interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound’s unique properties make it suitable for use in the development of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes and receptors. The chromen-2-one moiety is known to interact with various biological pathways, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine is unique due to the presence of both the chromen-2-one and methoxyphenyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H20N2O8

Molecular Weight

440.4 g/mol

IUPAC Name

2-[[2-[[2-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C22H20N2O8/c1-30-14-4-2-13(3-5-14)17-9-22(29)32-18-8-15(6-7-16(17)18)31-12-20(26)23-10-19(25)24-11-21(27)28/h2-9H,10-12H2,1H3,(H,23,26)(H,24,25)(H,27,28)

InChI Key

CYPSYYHNXKRVHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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